Magnesium,bromo[3-(phenylmethoxy)phenyl]-

Catalog No.
S1901754
CAS No.
36281-96-6
M.F
C13H11BrMgO
M. Wt
287.43 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Magnesium,bromo[3-(phenylmethoxy)phenyl]-

CAS Number

36281-96-6

Product Name

Magnesium,bromo[3-(phenylmethoxy)phenyl]-

IUPAC Name

magnesium;phenylmethoxybenzene;bromide

Molecular Formula

C13H11BrMgO

Molecular Weight

287.43 g/mol

InChI

InChI=1S/C13H11O.BrH.Mg/c1-3-7-12(8-4-1)11-14-13-9-5-2-6-10-13;;/h1-5,7-10H,11H2;1H;/q-1;;+2/p-1

InChI Key

FWYMDMSRNJRWBW-UHFFFAOYSA-M

SMILES

C1=CC=C(C=C1)COC2=CC=C[C-]=C2.[Mg+2].[Br-]

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=C[C-]=C2.[Mg+2].[Br-]

Magnesium,bromo[3-(phenylmethoxy)phenyl]- is an organometallic compound characterized by its unique structure, which includes a magnesium atom bonded to a bromine atom and a phenylmethoxy group. Its molecular formula is C₁₃H₁₁BrMgO, and it has a molecular weight of 287.4348 g/mol . This compound is categorized as a Grignard reagent, which plays a significant role in organic synthesis due to its strong nucleophilic properties.

, including:

  • Nucleophilic Addition: It reacts with carbonyl compounds (like aldehydes and ketones) to form alcohols.
  • Formation of Carboxylic Acids: When reacted with carbon dioxide, it produces benzoic acid after an acidic workup.
  • Reactions with Halogens: It can react with alkyl halides to form new carbon-carbon bonds.

These reactions demonstrate the versatility of Magnesium,bromo[3-(phenylmethoxy)phenyl]- in organic synthesis.

The synthesis of Magnesium,bromo[3-(phenylmethoxy)phenyl]- typically involves the following steps:

  • Preparation of Bromobenzene: The starting material is bromobenzene, which is treated with magnesium metal.
  • Reaction Conditions: The reaction usually occurs in an aprotic solvent such as diethyl ether or tetrahydrofuran (THF) to stabilize the Grignard reagent.
  • Formation of the Grignard Reagent: The magnesium reacts with bromobenzene to form the Grignard reagent, which can then be used for further reactions.

This method allows for the efficient production of Magnesium,bromo[3-(phenylmethoxy)phenyl]- in laboratory settings.

Magnesium,bromo[3-(phenylmethoxy)phenyl]- has several applications in organic chemistry:

  • Synthetic Intermediates: It serves as an important intermediate in the synthesis of various organic compounds.
  • Pharmaceutical Development: Due to its reactivity, it can be utilized in the development of new pharmaceuticals and fine chemicals.
  • Material Science: It may also find applications in material science for synthesizing polymers or composite materials.

Magnesium,bromo[3-(phenylmethoxy)phenyl]- shares similarities with other organometallic compounds, particularly other Grignard reagents. Here are some comparable compounds:

Compound NameMolecular FormulaUnique Characteristics
Phenylmagnesium bromideC₆H₅MgBrWidely used Grignard reagent for phenyl synthesis
4-Benzyloxyphenylmagnesium bromideC₁₃H₁₁BrMgOContains a benzyloxy group; used in similar synthetic pathways
Magnesium bromo[4-methoxyphenyl]C₁₃H₁₁BrMgOSimilar structure but differs in substituent position

These compounds are distinguished by their functional groups and positions on the aromatic ring, which influence their reactivity and applications in synthetic chemistry.

Dates

Modify: 2024-04-15

Explore Compound Types